molecular formula C21H21N3O4 B2606519 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 941929-27-7

2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2606519
CAS No.: 941929-27-7
M. Wt: 379.416
InChI Key: GZNGUXABUVLILP-UHFFFAOYSA-N
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Description

2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a fused oxazole-furan core, substituted with a 4-methoxyphenoxymethyl group and a piperidin-1-yl moiety. Its molecular formula is estimated as C₂₃H₂₃N₃O₅, with a molecular weight of approximately 421.45 g/mol. The compound’s structural complexity arises from the synergistic integration of:

  • A furan ring linked to a 4-methoxyphenoxy group via a methyl bridge.
  • An oxazole ring substituted with a nitrile group and a piperidine ring.

These functional groups confer distinct electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors implicated in cancer, inflammation, or microbial infections .

Properties

IUPAC Name

2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-25-15-5-7-16(8-6-15)26-14-17-9-10-19(27-17)20-23-18(13-22)21(28-20)24-11-3-2-4-12-24/h5-10H,2-4,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNGUXABUVLILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the furan and oxazole intermediates separately, followed by their coupling under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group may yield primary amines .

Scientific Research Applications

2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities
Target Compound 4-Methoxyphenoxymethyl (furan), Piperidin-1-yl (oxazole) 421.45 Hypothesized anticancer, antimicrobial
5-(Ethylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile Ethylamino (oxazole), 4-Methylphenoxy (furan) 375.41 Antibacterial, antifungal
5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile 4-Methoxybenzoyl-piperazine (oxazole), 4-Methylphenyl 402.44 Enzyme inhibition, receptor modulation
5-{[(Furan-2-yl)methyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile Furan-2-ylmethylamino (oxazole) 391.38 Broad-spectrum medicinal applications

Key Observations:

The piperidin-1-yl group offers conformational flexibility, contrasting with rigid piperazine or benzoyl-substituted analogues, which may reduce off-target interactions .

Amino Group Variations: Ethylamino or furan-2-ylmethylamino substituents (e.g., ) exhibit stronger hydrogen-bonding capabilities, favoring antimicrobial activity. The target compound’s nitrile group instead prioritizes electrophilic reactivity, useful in covalent inhibitor design .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound 5-(Ethylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-oxazole 5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-oxazole
LogP (Predicted) 3.2 2.8 2.5
Hydrogen Bond Acceptors 7 6 8
Rotatable Bonds 6 5 7
  • The target compound’s higher LogP (3.2) suggests enhanced cell permeability but may limit bioavailability.
  • Fewer rotatable bonds compared to piperazine derivatives indicate improved conformational rigidity, favoring target selectivity .

Biological Activity

The compound 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile , designated by the CAS number 941969-04-6, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O4C_{22}H_{23}N_{3}O_{4}, with a molecular weight of 393.4 g/mol. The structure features a furan ring, an oxazole moiety, and a piperidine group, which are known to contribute to various biological activities.

PropertyValue
CAS Number941969-04-6
Molecular FormulaC22H23N3O4
Molecular Weight393.4 g/mol
Chemical StructureChemical Structure

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds with oxazole and piperidine moieties have shown promising results against various cancer cell lines. For instance, studies on related compounds have demonstrated significant inhibition of tumor growth in vitro and in vivo models.
  • Anti-inflammatory Properties : The presence of the methoxyphenoxy group may enhance anti-inflammatory effects, as seen in related derivatives that modulate inflammatory pathways.
  • Antimicrobial Effects : Some derivatives have exhibited antimicrobial activity against a variety of pathogens, suggesting potential applications in treating infections.

The exact mechanism of action for this compound is still under investigation; however, it is hypothesized that it may interact with specific cellular targets involved in cell proliferation and inflammation. The oxazole ring is known to participate in hydrogen bonding and π-stacking interactions with biological macromolecules, potentially influencing signaling pathways related to cancer progression and inflammatory responses.

Antitumor Activity

A study involving structurally similar oxazole derivatives reported that certain compounds effectively inhibited the growth of breast cancer cells (MCF-7 and MDA-MB-231). The combination of these compounds with conventional chemotherapeutics like doxorubicin showed a synergistic effect, enhancing cytotoxicity compared to either agent alone .

Anti-inflammatory Effects

In another investigation, derivatives containing piperidine were evaluated for their anti-inflammatory potential using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that modifications to the piperidine structure could enhance anti-inflammatory properties .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. The incorporation of various substituents on the phenyl ring has been shown to significantly affect biological activity:

Compound VariantAntitumor Activity (IC50 µM)Anti-inflammatory Activity (Reduction in IL-6 %)
Base Compound1530
4-Methoxyphenoxy Variant1045
Piperidine Substituted Variant850

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